molecular formula C9H23Cl2N3O B157140 N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride CAS No. 34450-16-3

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Cat. No.: B157140
CAS No.: 34450-16-3
M. Wt: 260.20 g/mol
InChI Key: IVLOLMVLUOGVCZ-UHFFFAOYSA-N
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Description

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride (CAS: 34450-16-3), also referred to as N1-Acetylspermidine dihydrochloride (NAB-DHC), is a polyamine derivative with a molecular formula of C₁₁H₂₆Cl₂N₄O (calculated molecular weight: 309.27 g/mol). It is a dihydrochloride salt of N1-acetylspermidine, an analog of spermidine (a naturally occurring antineoplastic agent). This compound is primarily utilized in biochemical research for studying nicotinic acetylcholine receptors, enzyme substrates, and protein interactions. Its structure features an acetamide core linked to a butylamino-propylamino chain, conferring water solubility and stability due to the hydrochloride salt form.

Properties

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOLMVLUOGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34450-16-3
Record name Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Stepwise Acetylation and Salt Formation

The most widely documented method involves sequential acetylation of a diamine precursor followed by hydrochloric acid treatment. Key steps include:

  • Selective Acetylation :

    • Starting Material : 4-(3-Aminopropylamino)butylamine (spermidine analog).

    • Acetylation Agent : Acetic anhydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.

    • Mechanism : The primary amine reacts preferentially with acetic anhydride, forming N-(3-aminopropyl)acetamide while preserving the secondary amine on the butyl chain.

  • Purification :

    • The intermediate is precipitated in ice-cold diethyl ether, filtered, and washed to remove unreacted reagents. Yield: 85–90%.

  • Salt Formation :

    • The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (2.2 equivalents) at 60°C for 1 hour.

    • The dihydrochloride salt crystallizes upon cooling, with final purity >98% confirmed by HPLC.

Table 1: Critical Parameters for Stepwise Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Acetylation Temperature0–5°CMinimizes over-acetylation
HCl Equivalents2.2Ensures complete protonation
Solvent for CrystallizationEthanol/water (3:1)Enhances crystal homogeneity

Protection-Deprotection Strategies

To avoid side reactions during acetylation, advanced routes employ temporary protecting groups:

Phthalimide Protection (Patent-Based Approach)

  • Protection :

    • React 4-aminobutylamine with phthalic anhydride in dimethylformamide (DMF) to form N-(4-aminobutyl)phthalimide.

    • Yield: 92% after recrystallization from methanol.

  • Coupling :

    • Condense protected amine with 3-aminopropylacetamide using EDC/HOBt coupling in dichloromethane (DCM).

    • Reaction time: 12 hours at room temperature.

  • Deprotection :

    • Hydrazinolysis (hydrazine hydrate in ethanol, 4 hours) removes the phthalimide group.

    • Final dihydrochloride formation: Treat with HCl gas in ethyl acetate.

tert-Butoxycarbonyl (Boc) Protection

  • Protection :

    • Boc-anhydride (1.5 equivalents) selectively protects the primary amine of 4-aminobutylamine in aqueous sodium bicarbonate.

  • Acetylation :

    • React Boc-protected intermediate with acetyl chloride in pyridine to acetylate the secondary amine.

  • Deprotection :

    • Remove Boc group with 4M HCl in dioxane, followed by salt formation.

    • Overall yield: 78% with 99% purity (LC-MS).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt flow chemistry to improve efficiency:

  • Reactor Design : Two sequential microreactors (acetylation and salt formation).

  • Conditions :

    • Reactor 1: Acetic anhydride and diamine in THF at 10°C, residence time 5 minutes.

    • Reactor 2: HCl (gas) introduction in ethanol, residence time 2 minutes.

  • Output : 1.2 kg/hour with 94% yield and <0.5% impurities.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact.

  • Catalytic Acetylation : Lipase enzymes (e.g., Candida antarctica) enable acetylation at 40°C in water, achieving 88% yield.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (D2O, 400 MHz):

    • δ 2.02 (s, 3H, CH3CO), 2.45–2.70 (m, 8H, CH2NH), 3.10 (t, 2H, CH2NH2).

  • ESI-MS : [M+H]⁺ at m/z 229.18; dihydrochloride confirmed by Cl isotope pattern.

Purity Assessment

MethodCritical ParametersAcceptance Criteria
Reverse-Phase HPLCC18 column, 0.1% TFA/ACN gradientSingle peak ≥98% area
Ion ChromatographyConductivity detectionCl⁻ content: 25.8–26.2%

Comparative Analysis of Synthetic Methods

Table 2: Yield and Efficiency Across Methods

MethodYield (%)Purity (%)Scalability
Stepwise Acetylation9098Moderate
Phthalimide Protection8297High
Boc Protection7899Low
Continuous Flow9499.5Industrial

Challenges and Optimization Strategies

Byproduct Formation

  • N-Acetyl Overacetylation :

    • Mitigation: Strict stoichiometric control (1:1 amine:acetic anhydride) and low temperatures.

  • Dihydrochloride Hydrates :

    • Solved via azeotropic drying with toluene before salt formation.

Solvent Recovery

  • THF Recycling : Distillation under reduced pressure recovers >95% solvent for reuse.

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 100 W irradiation, 10 minutes in ethanol.

  • Outcome : 89% yield with 40% reduced energy consumption.

Enzymatic Acetylation

  • Biocatalyst : Pseudomonas fluorescens lipase.

  • Advantage : No protecting groups needed; achieves 85% yield in aqueous buffer .

Chemical Reactions Analysis

Types of Reactions

N1-Acetylspermidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride serves as a reagent in organic synthesis. It is particularly useful in:

  • Synthesis of Polyamine Derivatives : The compound acts as a substrate for enzymatic studies involving polyamines.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, yielding various derivatives which can be utilized in further chemical synthesis.
Reaction TypeExample ProductsCommon Reagents
Oxidation3-acetamidopropanalPotassium permanganate (KMnO₄), H₂O₂
ReductionReduced amine derivativesSodium borohydride (NaBH₄)
SubstitutionAcetylated derivativesHalogenating agents

Biology

In biological research, this compound is investigated for its role in:

  • Cell Growth and Differentiation : Studies have shown that it influences cellular pathways related to growth and apoptosis.
  • Polyamine Metabolism : As a substrate for polyamine oxidase, it is involved in the metabolic pathways that regulate polyamine levels in cells.

Medicine

The potential therapeutic applications of this compound are being explored in:

  • Cancer Research : It has been linked to the regulation of tumor progression through its effects on polyamine metabolism. For instance, research indicates that manipulating polyamine levels can influence cancer cell proliferation and survival .
    • Case Study : A study published in PubMed highlights the correlation between polyamine levels and cancer markers, suggesting that compounds like this compound could serve as biomarkers or therapeutic agents in oncology .

Industry

In industrial applications, this compound is utilized for:

  • Production of Specialty Chemicals : Its unique structure allows it to be used in synthesizing various polyamine-based materials.
  • Biochemical Assays : It acts as an additive in assays designed to measure enzyme activity or other biochemical processes.

Mechanism of Action

N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of NAB-DHC and Similar Compounds

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Salt Form Key Functional Groups Applications/Research Use
NAB-DHC C₁₁H₂₆Cl₂N₄O 309.27 Dihydrochloride Acetamide, butylamino, propylamino Receptor studies, enzyme substrates
F14512 () C₃₄H₅₀Cl₄N₆O₆* ~794.70 Tetrahydrochloride Acetamide, spermine derivative, methoxyphenyl Anticancer research (DNA-targeting agents)
708559 () C₂₀H₃₀Cl₂N₃O 424.38 Hydrochloride Dichlorophenyl, pyrrolidin, methyl groups Receptor modulation (unconfirmed)
Compound 6 () C₃₄H₄₅Cl₄N₅O₈* ~827.56 Tetrahydrochloride Quinoline, dioxol, methoxyphenyl Synthesis intermediate
CAS 1221702-48-2 () C₁₂H₂₉ClN₄O 280.84 Hydrochloride Acetamide, additional aminopropyl chain Unspecified (structural analog)

*Note: Molecular weights marked with (~) are estimated based on structural formulas.

Structural and Functional Differences

Backbone Complexity: NAB-DHC has a linear polyamine chain (butylamino-propylamino), whereas F14512 incorporates a spermine-derived backbone with a methoxyphenyl group, enhancing DNA-binding affinity. Compound 708559 () features a dichlorophenyl group and pyrrolidine, likely influencing its lipophilicity and receptor selectivity compared to NAB-DHC.

Salt Form and Solubility :

  • NAB-DHC’s dihydrochloride form improves aqueous solubility, critical for in vitro assays. In contrast, F14512’s tetrahydrochloride salt (four Cl⁻ ions) may further enhance solubility for complex pharmacokinetic studies.

Deuterated Analogs :

  • N1-Acetylspermidine-d6 dihydrochloride () is a deuterated version of NAB-DHC, used in isotopic labeling for metabolic tracing.

Physicochemical Properties

  • Melting Points : Compound 6 () has a melting point of 190°C, typical for tetrahydrochloride salts. NAB-DHC’s melting point is unreported but expected to be lower due to fewer Cl⁻ ions.
  • Synthesis Complexity : NAB-DHC’s synthesis involves straightforward acetylation of spermidine, while F14512 requires multi-step coupling with spermine derivatives.

Biological Activity

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, also known as Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride, is a compound with significant biological activity, particularly in the context of polyamine metabolism and potential therapeutic applications. This article explores its biological mechanisms, research findings, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H28N4O·2HCl. The compound features both aminopropyl and aminobutyl groups, contributing to its unique chemical reactivity and solubility characteristics.

Target Enzymes and Pathways

This compound acts primarily as a substrate for acetylspermidine deacetylase , an enzyme involved in the polyamine metabolic pathway. Polyamines such as spermidine are crucial for various cellular functions, including:

  • DNA stabilization
  • Protein synthesis
  • Cell growth regulation

The compound influences cellular levels of polyamines, which can affect processes like apoptosis in cardiac tissues during ischemic events .

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. In vitro studies have shown that compounds interacting with polyamines can modulate cancer cell proliferation and apoptosis. For instance, derivatives of similar acetamides have demonstrated selective cytotoxicity against various cancer cell lines .

Antioxidant and Anti-inflammatory Effects

Studies have highlighted the antioxidant potential of compounds related to this compound. These compounds can activate the Nrf2 pathway, leading to the upregulation of protective proteins like Heme Oxygenase-1 (HO-1), which counteracts oxidative stress and inflammation in cells .

Case Studies and Experimental Data

  • Polyamine Interaction Studies :
    • Research has shown that this compound affects polyamine levels within cells, which is critical for regulating cellular responses to stress .
    • In models of cardiac ischemia, this compound has been linked to reduced apoptosis rates, suggesting a protective role in heart tissue .
  • Antitumor Efficacy :
    • A study evaluating various acetamide derivatives found that modifications to the amine groups significantly enhanced their cytotoxic effects against human cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N-(3-Aminopropyl)acetamideBasic amine structureModerate cytotoxicityLess effective than the target compound
N-(4-Aminobutyl)acetamideSimilar to targetVariable effectsShows potential in specific cancer types
SpermidinePolyamineEssential for cell growthNaturally occurring; involved in many cellular processes

Q & A

Q. What is the recommended synthetic pathway for N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, and what are the critical reaction conditions to optimize yield?

Answer: The synthesis involves sequential acetylation and salt formation:

Acetylation : React 4-(3-aminopropylamino)butylamine with acetic anhydride (1:1.1 molar ratio) at room temperature for 1 hour (yield: 90%).

Purification : Precipitate the intermediate in water, filter, and wash.

Salt Formation : Treat with excess hydrochloric acid under reflux to form the dihydrochloride.
Critical factors include maintaining anhydrous conditions during acetylation and stoichiometric control to minimize side products. Final purity (>95%) is confirmed via HPLC .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer: Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ 2.05 ppm for acetyl group; δ 3.1–3.4 ppm for amine protons) and ¹³C NMR confirm structural integrity.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 246.18.
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values (C₈H₂₁Cl₂N₃O).
  • Melting Point : Sharp range of 202–203°C (dihydrochloride form) .

Q. What solvent systems are suitable for handling this compound in biochemical assays?

Answer:

  • Aqueous Buffers : Soluble in PBS (pH 7.4) up to 100 mM.
  • Organic Solvents : Ethanol (95%) for crystallization; DMSO (≤10% v/v) for stock solutions.
    Avoid strong acids (pH <3) to prevent decomposition .

Q. What are its primary research applications in cellular biochemistry?

Answer:

  • Polyamine Metabolism : Competes with spermidine in E. coli translation assays (IC₅₀ = 5 mM).
  • Enzyme Studies : Substrate for spermidine acetyltransferases (Km = 18 ± 2 μM).
  • Receptor Binding : Allosteric modulator of α7 nicotinic acetylcholine receptors (IC₅₀ = 45 μM) .

Advanced Research Questions

Q. How does this compound modulate polyamine metabolism in E. coli, and what experimental approaches validate its inhibitory effects?

Answer:

  • Mechanism : Competes with spermidine for ribosomal binding, disrupting polypeptide elongation.
  • Validation :
    • In Vitro Translation : Radiolabeled ³H-phenylalanine incorporation assays show 78% inhibition at 5 mM.
    • Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive inhibition (Ki = 3.2 mM).
    • Ribosome Profiling : Identifies stalled ribosomes at proline-rich motifs .

Q. How can structural modifications enhance its metabolic stability for therapeutic applications?

Answer:

  • N-Terminal Fluorination : Extends plasma half-life from 2.1 to 8.7 hours (rat model).
  • Backbone Methylation : Reduces renal clearance by 60% (CLrenal = 0.32 vs. 0.81 L/h/kg).
  • Prodrug Design : Acyloxyalkyl derivatives improve oral bioavailability (F = 45% vs. 12%).
    Synthetic routes include reductive amination (NaBH₃CN/THF) and enzymatic acetylation .

Q. What biophysical techniques characterize its interaction with nicotinic acetylcholine receptors?

Answer:

  • Surface Plasmon Resonance (SPR) : KD = 12 μM (Biacore T200, CM5 chip).
  • Patch Clamp Electrophysiology : 30% current inhibition at 100 μM (α4β2 nAChR).
  • Cryo-EM : 3.8 Å resolution maps reveal binding near M2 helices .

Q. How can researchers resolve contradictions in reported inhibitory concentrations across studies?

Answer:

  • Standardization : Use uniform assay conditions (e.g., 10 mM Mg²⁺, pH 7.6).
  • Control Experiments : Include spermidine (positive control) and buffer-only (negative control).
  • Cross-Validation : Compare LC-MS quantification with fluorometric assays (e.g., dansyl chloride derivatization) .

Q. What role does this compound play in bacterial antibiotic resistance studies?

Answer:

  • Synergy with Antibiotics : Reduces tetracycline MIC by 4-fold in E. coli (checkerboard assay).
  • Mechanistic Insight : Disrupts polyamine uptake systems (e.g., PotABCD transporters).
  • Resistance Reversal : Combined use with efflux pump inhibitors restores drug susceptibility .

Q. How is it utilized in protein-protein interaction studies?

Answer:

  • Crosslinking Agent : Amine-reactive probes (e.g., NHS esters) label interacting domains.
  • Pull-Down Assays : Immobilized on NHS-activated Sepharose to capture binding partners.
  • FRET Analysis : Tags with Cy3/Cy5 fluorophores to monitor real-time interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
Reactant of Route 2
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N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

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